Cas no 1007303-77-6 (3-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline)

3-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline is a versatile aromatic amine derivative featuring a pyrazole ring substitution at the meta position of the aniline moiety. The compound exhibits notable stability due to the presence of electron-donating methyl groups on the pyrazole ring, which enhance its resistance to oxidative degradation. Its bifunctional structure, combining both aniline and pyrazole functionalities, makes it a valuable intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. The electron-rich nature of the pyrazole ring contributes to its reactivity in nucleophilic substitution and metal-catalyzed coupling reactions. This compound demonstrates good solubility in common organic solvents, facilitating its use in various synthetic applications. The steric hindrance provided by the 3,5-dimethyl substitution pattern on the pyrazole ring can impart selectivity in certain chemical transformations.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline structure
1007303-77-6 structure
Product Name:3-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline
CAS No:1007303-77-6
MF:C11H13N3
MW:187.241021871567
MDL:MFCD09696862
CID:2122487
Update Time:2025-11-01

3-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • 3-(3,5-dimethyl-1H-pyrazol-1-yl)benzenamine
    • 3-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
    • NE14283
    • BB 0218250
    • Z1245537969
    • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline
    • MDL: MFCD09696862
    • Inchi: 1S/C11H13N3/c1-8-6-9(2)14(13-8)11-5-3-4-10(12)7-11/h3-7H,12H2,1-2H3
    • InChI Key: KXRSKQVOVMVSME-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=C(C=2)N)C(C)=CC(C)=N1

Computed Properties

  • Exact Mass: 187.111
  • Monoisotopic Mass: 187.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8

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Additional information on 3-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline

Introduction to 3-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline and CAS No. 1007303-77-6

3-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline, a compound with the CAS number 1007303-77-6, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both a pyrazole ring and an aniline moiety makes it a versatile intermediate for synthesizing various pharmacologically active molecules.

The pyrazole core, particularly in its dimethylated form, contributes to the compound's stability and reactivity, making it an attractive scaffold for medicinal chemists. Pyrazole derivatives are well-known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of methyl groups at the 3 and 5 positions enhances the electronic properties of the pyrazole ring, influencing its interaction with biological targets.

Aniline, on the other hand, is a fundamental aromatic amine that serves as a key building block in organic synthesis. Its presence in 3-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline adds another layer of functionality, enabling further derivatization and modification. This combination of structural features makes the compound a valuable asset in the development of novel therapeutic agents.

Recent research has highlighted the importance of heterocyclic compounds in drug discovery. Among these, pyrazole derivatives have been extensively studied for their potential in treating various diseases. For instance, studies have shown that certain pyrazole-based compounds exhibit significant inhibitory activity against enzymes involved in cancer cell proliferation. The dimethylpyrazole moiety in 3-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline is particularly noteworthy, as it has been found to enhance binding affinity to target proteins.

In addition to its role in anticancer research, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline has shown promise in other therapeutic areas. Researchers have explored its potential as an intermediate in the synthesis of anti-inflammatory agents. The compound's ability to modulate inflammatory pathways has been demonstrated through both in vitro and in vivo studies. These findings suggest that derivatives of this molecule could be developed into effective treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the condensation of appropriate precursors to form the pyrazole ring, followed by functionalization with aniline groups. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity.

The pharmaceutical industry continues to invest heavily in the development of novel heterocyclic compounds due to their diverse biological activities. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline stands out as a promising candidate for further investigation. Its unique structural features and potential therapeutic applications make it a valuable asset in drug discovery efforts. As research progresses, it is expected that new derivatives will be synthesized and tested for their efficacy against various diseases.

The use of computational methods has also played a crucial role in understanding the properties of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers design more effective drug candidates. These computational approaches are complemented by experimental validations, ensuring a comprehensive understanding of the compound's behavior.

In conclusion, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline (CAS No. 1007303-77-6) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structure combines the benefits of both pyrazole and aniline moieties, making it a valuable intermediate for drug development. Recent research highlights its role in anticancer and anti-inflammatory therapies, underscoring its importance in modern medicinal chemistry.

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